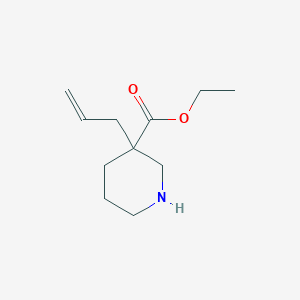

Ethyl 3-allylpiperidine-3-carboxylate

Description

Structural Significance of the Piperidine (B6355638) Core in Organic Synthesis

The piperidine ring is a ubiquitous structural feature found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govwikipedia.org It is considered a "privileged scaffold" in medicinal chemistry, meaning its framework is repeatedly found in biologically active compounds. researchgate.net The prevalence of the piperidine motif is attributed to its conformational flexibility, allowing it to adopt a stable chair conformation similar to cyclohexane, which can present substituents in well-defined axial and equatorial orientations. wikipedia.org This three-dimensional character is crucial for precise molecular recognition and binding to biological targets. researchgate.net

Thousands of piperidine-containing compounds have been investigated in clinical and preclinical studies, highlighting the scaffold's importance. researchgate.net Its derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govijnrd.org The biological activity of piperidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring, making the development of methods for their selective functionalization a key area of research. researchgate.netacs.org

Historical Development of Piperidine Carboxylate Synthesis Methodologies

The synthesis of piperidine derivatives has a rich history, evolving from early methods to highly sophisticated and efficient modern strategies. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from the reaction of piperine (B192125) (the pungent compound in black pepper) with nitric acid. wikipedia.org Industrially, the most common method for producing the parent piperidine ring is the hydrogenation of pyridine (B92270), often using catalysts like molybdenum disulfide. wikipedia.org

The synthesis of substituted piperidines, including piperidine carboxylates, has been a major focus. Key synthetic routes include:

Hydrogenation of Substituted Pyridines: This is a powerful method for accessing substituted piperidines. The reduction of pyridine derivatives can be achieved using various catalysts, such as platinum oxide or rhodium complexes, often with high diastereoselectivity. nih.govwhiterose.ac.uk

Cyclization Reactions: Various strategies involving intramolecular cyclization of linear precursors are widely used. These can include reductive amination of keto-aldehydes, radical-mediated cyclizations, and N-heterocyclization of primary amines with diols. nih.govorganic-chemistry.org

[5+1] and [4+2] Annulations: These cycloaddition strategies involve combining different fragments to construct the six-membered ring in a controlled manner. nih.gov

Strecker-type Reactions: An optimized Strecker condensation of piperidones with an amine and a cyanide source can yield functionalized piperidines, which can be further converted to carboxylates. researchgate.net

Specifically for piperidine carboxylates, a classical approach involves the condensation of diethyl malonate with acrylonitrile, followed by a hydrogenation-cyclization step to form the piperidine ring with an ester group at the 3-position. google.com The continuous development of these methodologies aims to improve efficiency, selectivity, and functional group tolerance.

Contextualization of Ethyl 3-allylpiperidine-3-carboxylate within the Piperidine Chemical Space

This compound is a specific derivative within the vast chemical space of substituted piperidines. It features two distinct functional groups at the C3 position: an ethyl carboxylate and an allyl group. This quaternary center introduces significant steric complexity. While the parent compound, ethyl piperidine-3-carboxylate (also known as ethyl nipecotate), is a well-documented and commercially available research chemical, the specific 3-allyl derivative is less commonly reported in readily available scientific literature. nih.govnih.gov

The synthesis of this specific molecule would likely start from the more accessible ethyl piperidine-3-carboxylate. A potential synthetic route would involve the N-protection of the piperidine nitrogen, followed by deprotonation of the α-carbon (C3) with a strong base and subsequent alkylation with an allyl halide (e.g., allyl bromide). This approach leverages the established chemistry of ester enolates to introduce the allyl group.

The presence of both an ester and an allyl group at the same position makes this compound an interesting, albeit specialized, building block. The exploration of such unique substitution patterns is crucial for expanding the three-dimensional diversity of fragment libraries used in drug discovery, as even small changes to the scaffold can significantly alter molecular shape and biological properties. whiterose.ac.uk

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following tables present data for the closely related and well-characterized parent compound, Ethyl piperidine-3-carboxylate . This information serves as a crucial reference point for understanding the fundamental properties of this class of molecules.

Table 1: Chemical Properties of Ethyl piperidine-3-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | nih.govnih.govsigmaaldrich.com |

| Molecular Weight | 157.21 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | ethyl piperidine-3-carboxylate | nih.gov |

| Synonyms | Ethyl nipecotate, Nipecotic acid ethyl ester | nih.gov |

| CAS Number | 5006-62-2 (for racemate) | nih.gov |

| Density | ~1.043 - 1.092 g/mL at 25 °C | sigmaaldrich.com |

This interactive table provides key chemical identifiers and properties for the parent compound.

Table 2: Physical and Spectroscopic Data of Ethyl piperidine-3-carboxylate

| Property | Value | Source(s) |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 102-104 °C at 7 mmHg | chemicalbook.com |

| Refractive Index | n20/D ~1.471 | |

| IR Spectroscopy | IR spectral data is available in public databases. | nih.govnih.gov |

| Mass Spectrometry | Mass spectral data is available in the NIST WebBook. | nih.gov |

This interactive table summarizes physical state and pointers to available spectroscopic information for the parent compound.

Detailed Research Findings

Research on piperidine carboxylate esters is primarily focused on their role as versatile intermediates in the synthesis of pharmaceutically active compounds. The parent molecule, ethyl piperidine-3-carboxylate, and its chiral variants are frequently used as starting materials. sigmaaldrich.com

Studies have shown that these compounds are key reactants for the synthesis of:

DPP-4 Inhibitors: Used in the management of type 2 diabetes. sigmaaldrich.comchemicalbook.comscbt.com

Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): A class of antidepressant medications. chemicalbook.com

GABA Uptake Inhibitors: Investigated for their potential in treating neurological disorders. sigmaaldrich.com

JAK2 Inhibitors: A target for myeloproliferative neoplasms and autoimmune diseases. chemicalbook.com

Human Tryptase Inhibitors: Explored for inflammatory conditions.

The synthesis of these complex target molecules often involves the functionalization of either the piperidine nitrogen or other positions on the ring, starting from the piperidine carboxylate scaffold. For instance, the development of a practical synthesis for all 20 regio- and diastereoisomers of methyl-substituted pipecolinates (methyl piperidine-carboxylates) highlights the academic and industrial interest in creating libraries of these 3D fragments. whiterose.ac.uk The methodology involved the hydrogenation of simple pyridine precursors to generate complex piperidine structures, demonstrating a robust pathway to this class of compounds. whiterose.ac.uk

The chemical reactivity of the ester group and the piperidine nitrogen allows for a wide range of chemical transformations, solidifying the role of piperidine carboxylate esters as foundational building blocks in modern synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-prop-2-enylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h3,12H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRAKZKJOKCEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Ethyl 3 Allylpiperidine 3 Carboxylate

Reactions Involving the Ester Functional Group

The ester group in ethyl 3-allylpiperidine-3-carboxylate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the derivatization of carboxylic acids and their esters.

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.

In a typical acid-catalyzed transesterification, a proton source activates the carbonyl group, making it more electrophilic and susceptible to attack by an alcohol molecule. For base-catalyzed transesterification, an alkoxide, a more potent nucleophile than the corresponding alcohol, directly attacks the carbonyl carbon. The reaction is reversible, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., ethanol) from the reaction mixture. For instance, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield mthis compound and ethanol (B145695). researchgate.net

Table 1: Illustrative Transesterification Reaction

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ or NaOCH₃ | Mthis compound |

The ester can be hydrolyzed to its corresponding carboxylic acid, 3-allylpiperidine-3-carboxylic acid, under either acidic or basic conditions. organic-chemistry.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. The ester is heated with a dilute aqueous acid, such as hydrochloric or sulfuric acid, under reflux. The equilibrium of the reaction is driven towards the products by the presence of a large excess of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.org

Table 2: Hydrolysis of this compound

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, HCl (cat.) | - | 3-Allylpiperidine-3-carboxylic acid |

The direct conversion of esters to amides is a common transformation. mdpi.com This typically involves heating the ester with an amine. The reaction can be slow and may require catalysts or harsh conditions, as amines are less nucleophilic than the hydroxide or alkoxide ions used in hydrolysis and transesterification. researchgate.netresearchgate.net Various catalytic systems, including those based on Lewis acids, can facilitate this transformation under milder conditions. mdpi.com For example, reacting this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted 3-allylpiperidine-3-carboxamide.

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) (N₂H₄), typically hydrazine hydrate. This reaction proceeds via nucleophilic acyl substitution to form the corresponding acyl hydrazide, 3-allylpiperidine-3-carbohydrazide. researchgate.netrsc.orgresearchgate.net Acyl hydrazides are stable and versatile intermediates in organic synthesis.

Table 3: Amidation and Hydrazinolysis Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Amidation | Methylamine (CH₃NH₂) | N-Methyl-3-allylpiperidine-3-carboxamide |

Transformations of the Allyl Group

The alkene moiety of the allyl group is electron-rich and readily undergoes addition reactions with electrophiles. It can also participate in various cycloaddition reactions.

The double bond of the allyl group can react with a variety of electrophiles. A classic example is the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr). According to Markovnikov's rule, in the addition of HBr, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, while the bromine atom will add to the more substituted carbon. However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.

Other electrophilic additions include hydration (addition of water in the presence of an acid catalyst) to form an alcohol and hydrogenation (addition of H₂) using a metal catalyst (e.g., Pd, Pt, Ni) to saturate the double bond, yielding ethyl 3-propylpiperidine-3-carboxylate.

The allyl group can participate in cycloaddition reactions. A notable example is the reaction with a carbene source, such as that generated from ethyl diazoacetate (EDA) in the presence of a transition metal catalyst (e.g., rhodium or copper complexes), to form a cyclopropane (B1198618) ring. researchgate.netnih.gov This [2+1] cycloaddition reaction results in the formation of an ethyl 2-(1-(3-(ethoxycarbonyl)piperidin-3-yl)methyl)cyclopropane-1-carboxylate. The reaction can produce a mixture of diastereomers. researchgate.netdoi.org The versatility of enoldiazo compounds in cycloaddition reactions allows for the construction of various carbocyclic and heterocyclic systems. rsc.org

Table 4: Cycloaddition with Ethyl Diazoacetate

| Reactant | Reagent | Catalyst | Product |

|---|

Olefin Metathesis Reactions

No specific studies documenting olefin metathesis reactions, such as ring-closing metathesis (RCM), involving this compound were identified. In principle, the presence of the allyl group and the piperidine (B6355638) ring could allow for intramolecular cyclization to form novel bicyclic structures, a common application of olefin metathesis. However, there are no published reports detailing the catalysts, reaction conditions, or outcomes for this specific transformation.

Reactions at the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is an expected site of reactivity. However, specific examples for this compound are not documented.

N-Alkylation and N-Acylation Reactions

No literature detailing the N-alkylation or N-acylation of this compound could be located. Standard synthetic protocols would suggest that this compound can react with various alkyl halides or acylating agents to yield the corresponding N-substituted derivatives. Without experimental data, it is not possible to provide specific examples, reagents, or reaction yields for this molecule.

Quaternization Strategies

Similarly, there is no available research on the quaternization of the piperidine nitrogen in this compound. This reaction would involve N-alkylation of the corresponding N-substituted tertiary amine to form a quaternary ammonium (B1175870) salt.

Skeletal Rearrangements and Ring Modifications of the Piperidine Core

Acid-promoted skeletal rearrangements and other modifications of the piperidine core are known for various piperidine derivatives. However, a search for such transformations specifically starting from this compound did not yield any results.

Interconversion of Functional Groups within the Molecular Structure

The molecular structure of this compound contains an ethyl ester and an allyl group, both of which are amenable to a wide range of functional group interconversions. Potential reactions could include:

Hydrolysis or transesterification of the ethyl ester.

Reduction of the ester to a primary alcohol.

Conversion of the ester to an amide.

Hydrogenation, oxidation, or isomerization of the allyl double bond.

Despite the theoretical feasibility of these transformations, no specific studies have been published that provide experimental details or data for this compound.

Spectroscopic and Computational Characterization of Ethyl 3 Allylpiperidine 3 Carboxylate

Theoretical and Computational Studies

Theoretical and computational methods complement experimental techniques by providing insights into the electronic structure, stability, and reactivity of molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to model the structure and properties of Ethyl 3-allylpiperidine-3-carboxylate. These calculations can predict optimized molecular geometries, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. Furthermore, calculations can provide information on the molecule's electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are important for understanding its reactivity. Energetic calculations could also be used to determine the relative stability of different conformations of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric and torsional strain. The substituents at the C3 position—the ethyl carboxylate and allyl groups—can exist in either axial or equatorial positions.

Computational studies on similarly substituted piperidine rings have shown that the preferred conformation is highly dependent on the steric bulk of the substituents. researchgate.netnih.gov For this compound, the ethyl carboxylate group is sterically more demanding than the allyl group. Therefore, the most stable conformer would likely have the ethyl carboxylate group in the equatorial position to reduce 1,3-diaxial interactions. The allyl group would consequently occupy the axial position.

Molecular dynamics (MD) simulations could provide deeper insight into the dynamic behavior of this molecule. nih.govacs.org Such simulations would likely reveal the flexibility of the allyl and ethyl carboxylate groups and the potential for ring inversion, although the energy barrier for the latter would be significant. The simulations would also elucidate the solvent effects on the conformational equilibrium. researchgate.net

Table 1: Predicted Conformational Preferences of this compound

| Substituent Position | Conformation | Relative Stability |

| C3-Ethyl Carboxylate | Equatorial | More Stable |

| C3-Allyl Group | Axial | More Stable |

| C3-Ethyl Carboxylate | Axial | Less Stable |

| C3-Allyl Group | Equatorial | Less Stable |

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms involving piperidine derivatives. acs.orgacs.org For this compound, several reactions could be modeled to understand their mechanisms.

One area of interest is the functionalization of the piperidine ring. For instance, the mechanism of C-H amination at positions alpha to the nitrogen could be explored computationally. acs.org These studies would involve calculating the transition state energies for different pathways, thereby predicting the regioselectivity and stereoselectivity of such reactions.

Another relevant area for mechanistic study is the reactions of the allyl group, such as hydroboration-oxidation or epoxidation. Computational modeling could elucidate the facial selectivity of these reactions, which would be influenced by the steric hindrance imposed by the piperidine ring and its substituents.

DFT calculations can also be employed to study the kinetics and thermodynamics of reactions. nih.gov For example, the energy profile for the synthesis of substituted piperidines can be calculated to identify the rate-determining step and optimize reaction conditions. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

¹H and ¹³C NMR Spectroscopy: The chemical shifts in the NMR spectra are highly sensitive to the molecular geometry. researchgate.net DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict ¹H and ¹³C chemical shifts with reasonable accuracy. researchgate.net

¹H NMR: The protons on the piperidine ring would appear in the range of 1.5-3.5 ppm. The protons of the ethyl group would show a characteristic quartet and triplet pattern. The allyl group protons would be observed in the vinylic region (around 5-6 ppm) and the allylic region (around 2.5 ppm).

¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal (around 170-175 ppm). The carbons of the piperidine ring would resonate between 20-60 ppm. The sp² carbons of the allyl group would appear around 115-135 ppm.

Infrared (IR) Spectroscopy: The IR spectrum can be predicted by calculating the vibrational frequencies.

A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1730-1750 cm⁻¹.

The N-H stretching vibration would appear as a broad band in the range of 3300-3500 cm⁻¹.

The C=C stretching of the allyl group would be observed near 1640 cm⁻¹.

Mass Spectrometry: The fragmentation pattern in mass spectrometry could be predicted by analyzing the bond strengths and the stability of potential fragments. The molecular ion peak [M]⁺ would be expected, followed by fragments resulting from the loss of the ethyl group, the carboxylate group, or cleavage of the piperidine ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | ~5-6 ppm (vinylic H), ~3.5-4.5 ppm (OCH₂), ~1.5-3.5 ppm (piperidine H), ~1.2 ppm (CH₃) |

| ¹³C NMR | ~170-175 ppm (C=O), ~115-135 ppm (vinylic C), ~60 ppm (OCH₂), ~20-60 ppm (piperidine C), ~14 ppm (CH₃) |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2850-2960 (C-H stretch), ~1730-1750 (C=O stretch), ~1640 (C=C stretch) |

Advanced Synthetic Strategies and Derivatization of Piperidine Carboxylates

Divergent Synthesis from Ethyl 3-allylpiperidine-3-carboxylate Scaffolds

The structure of this compound is particularly amenable to divergent synthesis, a strategy that allows for the creation of a wide range of distinct compounds from a common intermediate. nih.govnih.gov The allyl and ester functional groups serve as key handles for diversification.

Research has demonstrated that carboxylic ester precursors can be converted into versatile intermediates, such as 3-thiomethyltetrazines, which can then undergo further reactions like Pd-catalyzed cross-coupling to produce unsymmetrical products. nih.govresearchgate.net Applying this logic, the ester group of this compound can be transformed into various functional groups (amides, acids, alcohols), each opening up new avenues for derivatization.

Simultaneously, the allyl group is a versatile functionality for a multitude of chemical transformations. These include, but are not limited to:

Oxidative Cleavage: To yield an aldehyde, which can then participate in reactions like reductive amination or Wittig olefination.

Hydroboration-Oxidation: To produce a primary alcohol, providing a site for etherification or further oxidation.

Cross-Metathesis: To introduce a variety of substituents by reacting with other olefins.

Wacker Oxidation: To form a methyl ketone.

This dual functional handle approach allows for a combinatorial-like expansion of the molecular architecture, enabling the rapid generation of libraries of complex piperidine (B6355638) derivatives from a single, advanced scaffold.

Enantioselective Access to Complex Chiral Piperidine Derivatives

Achieving stereochemical control is paramount in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The synthesis of enantioenriched 3-substituted piperidines remains a significant challenge. nih.gov Advanced catalytic asymmetric methods provide a powerful solution for accessing complex chiral piperidine derivatives from precursors like this compound.

One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction, which can couple aryl or vinyl boronic acids with a dihydropyridine (B1217469) precursor to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov Subsequent reduction provides access to the desired chiral piperidine. Another powerful technique is the enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which furnishes a range of functionalized piperidine derivatives with very good stereoselectivity. acs.org

These methods highlight the potential to synthesize chiral analogs of this compound. For instance, an asymmetric variant of the allylation step during the scaffold's synthesis could establish the crucial quaternary stereocenter at the C3 position. The development of chiral catalysts, including organocatalysts and transition metal complexes, is central to these efforts, enabling the precise construction of stereocenters. nih.gov

| Catalytic System | Reaction Type | Key Feature | Potential Application |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | High enantioselectivity for 3-substitution | Synthesis of enantioenriched 3-aryl piperidines nih.gov |

| Chiral Phosphepine | [4+2] Annulation | Access to functionalized piperidines | Asymmetric synthesis of complex piperidine rings acs.org |

| Chiral Phosphoric Acid | (2+3) Cyclization | Control of axial and central chirality | Creation of atropisomeric piperidine-containing scaffolds nih.gov |

| Nickel / Chiral Ligand | Intramolecular Hydroalkenylation | Double C-H functionalization/cyclization | Diastereoselective synthesis of bicyclic piperidines nih.gov |

Development of Novel Catalytic Systems for Piperidine Synthesis

The synthesis of highly substituted piperidines like this compound benefits immensely from the continuous development of novel catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. news-medical.netdtic.mil Recent breakthroughs have moved beyond traditional methods to incorporate biocatalysis and innovative metal-catalyzed reactions.

A modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been introduced to simplify piperidine synthesis. news-medical.net This method uses enzymes to selectively hydroxylate the piperidine ring, followed by a nickel-electrocatalyzed cross-coupling to form new C-C bonds, avoiding the need for protecting groups and expensive precious metal catalysts like palladium. news-medical.net

Biocatalysis using immobilized enzymes offers a sustainable and highly selective alternative. For example, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been used for the multicomponent synthesis of piperidines in high yields. rsc.org Such systems are often more efficient than the pure enzyme and can be reused for multiple cycles, enhancing their practical utility. rsc.org

Furthermore, iridium(III)-catalyzed cascades involving hydrogen transfer have enabled the stereoselective synthesis of substituted piperidines from diols and amines in water, forming two new C-N bonds in a single operation. nih.gov These advanced catalytic systems are crucial for constructing complex piperidine cores efficiently and under milder conditions.

Application of Flow Chemistry and Continuous Processing in Synthetic Routes

Flow chemistry, or continuous processing, is increasingly being adopted in organic synthesis to enhance safety, scalability, and reaction efficiency. mdpi.comchimia.ch The synthesis of piperidine derivatives, which can involve hazardous reagents or intermediates, is particularly well-suited for this technology. researchgate.netpmarketresearch.com

Continuous flow protocols have been developed for the rapid synthesis of α-chiral piperidines, achieving high yields and diastereoselectivity within minutes. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch reactors. patsnap.com For instance, the catalytic hydrogenation of pyridine (B92270) to piperidine can be performed efficiently and safely in a microreactor under milder conditions than batch processes, with residence times as short as 100 seconds. patsnap.com

Key advantages of applying flow chemistry to the synthesis of this compound and its derivatives include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates or exothermic reactions. chimia.ch

Improved Efficiency: Superior heat and mass transfer in microreactors can lead to higher conversion rates and reduced reaction times. researchgate.netmdpi.com

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactions. acs.org

Automation: Flow systems can be automated for continuous production and in-line analysis, improving process control and consistency. researchgate.net

Companies are leveraging patented continuous flow systems to significantly reduce reaction times for piperidine ring modifications, accelerating the production of active pharmaceutical ingredients (APIs). pmarketresearch.com

Implementation of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic routes is essential for sustainable chemical manufacturing. skpharmteco.comrjpn.org The synthesis of piperidine carboxylates presents numerous opportunities to apply these principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govmdpi.com

One of the core tenets of green chemistry is the use of catalysis. nih.gov As discussed previously, the development of highly efficient metal catalysts and biocatalysts reduces the need for stoichiometric reagents, thereby minimizing waste. rsc.org Biocatalytic routes, in particular, often proceed under mild conditions (room temperature and pressure) and in aqueous media, significantly reducing energy consumption and the use of volatile organic solvents. rsc.orgukri.org

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are excellent examples of atom-efficient processes that can be used for piperidine synthesis. rsc.org

The choice of solvent is also a critical factor. Research into replacing hazardous solvents like DMF with greener alternatives is a major focus in peptide synthesis and is equally relevant here. unibo.it Water-mediated reactions, such as the intramolecular cyclization to form piperidinols, represent an ideal green approach. nih.govajchem-a.com The ultimate goal is to design synthetic pathways that are not only efficient and high-yielding but also safe and environmentally benign from start to finish. skpharmteco.comrjpn.org

Future Perspectives and Emerging Research Avenues

Expansion of Synthetic Utility

The synthetic potential of ethyl 3-allylpiperidine-3-carboxylate is considerable, given the versatile reactivity of its functional groups. Future research is likely to focus on leveraging the allyl and ester moieties to construct more complex molecular architectures.

One promising area is the elaboration of the allyl group. The double bond can undergo a wide range of transformations, including but not limited to:

Oxidative Cleavage: This could lead to the formation of an aldehyde or carboxylic acid, providing a handle for further functionalization, such as reductive amination or peptide coupling reactions.

Epoxidation: The resulting epoxide could be opened by various nucleophiles to introduce diverse substituents.

Hydroboration-Oxidation: This would yield a primary alcohol, which could be used in ether or ester synthesis.

Metathesis Reactions: Cross-metathesis with other olefins could be employed to build larger, more complex molecules.

The ethyl carboxylate group also offers numerous possibilities for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Reduction of the ester would provide a primary alcohol, another valuable functional group for further synthetic manipulations.

The piperidine (B6355638) nitrogen atom, after appropriate deprotection if necessary, can be functionalized through N-alkylation, N-acylation, or N-arylation, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

A key synthetic challenge and an area for future investigation would be the stereoselective synthesis of this compound. The development of catalytic asymmetric methods to control the stereochemistry at the C3 position would be of great interest, as the biological activity of piperidine-containing compounds is often highly dependent on their stereoisomeric form.

In-depth Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Future research could focus on detailed mechanistic studies of key reactions, such as the allylation of the precursor ethyl piperidine-3-carboxylate.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways, predict transition state geometries, and understand the factors that control regioselectivity and stereoselectivity. These theoretical investigations, in conjunction with experimental studies, could provide valuable insights into the reaction mechanisms. For instance, understanding the mechanism of the C3-allylation could enable the development of more efficient and selective catalysts.

Kinetic studies could also be performed to determine reaction orders and activation parameters, further elucidating the reaction mechanisms. The insights gained from these in-depth mechanistic investigations would be invaluable for the rational design of improved synthetic routes to this compound and its derivatives.

Interdisciplinary Research Incorporating Piperidine Carboxylates

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel bioactive molecules.

Future interdisciplinary research could explore the potential of this compound and its derivatives in various therapeutic areas. For example:

Medicinal Chemistry: The piperidine core is a common feature in central nervous system (CNS) active agents. Derivatives of this compound could be synthesized and screened for their activity as, for example, analgesics, anticonvulsants, or antidepressants. The allyl group could be functionalized to introduce pharmacophores that interact with specific biological targets.

Materials Science: The functional groups of this compound could be utilized to incorporate this molecule into polymers or other materials. For example, the allyl group could participate in polymerization reactions, and the ester could be used to attach the molecule to a polymer backbone. This could lead to the development of new materials with interesting properties, such as biocompatible polymers for drug delivery or functional coatings.

Chemical Biology: Probes based on the this compound scaffold could be developed to study biological processes. For instance, fluorescent tags could be attached to the molecule to visualize its localization and interactions within cells.

The successful exploration of these interdisciplinary research avenues will require collaboration between synthetic chemists, medicinal chemists, materials scientists, and chemical biologists. The foundational knowledge of the synthesis and reactivity of this compound will be essential for these future endeavors.

Q & A

Q. What are the established synthetic routes for Ethyl 3-allylpiperidine-3-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves reacting piperidine derivatives with allyl halides in ethanol under reflux, followed by carboxylation using ethyl chloroformate. Key parameters include:

- Temperature : 80–100°C for 10–12 hours (to ensure complete ring functionalization) .

- Catalysts : Use of potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) yields >90% purity .

Optimization should involve kinetic studies (e.g., varying temperature/time) and spectroscopic monitoring (TLC or HPLC) to identify intermediates and side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a multi-technique approach:

- NMR : Compare ¹H/¹³C NMR peaks to reference data (e.g., allyl protons at δ 5.2–5.8 ppm; piperidine ring protons at δ 1.5–3.0 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.14) and fragmentation patterns .

- FT-IR : Verify ester carbonyl (C=O) stretching at 1720–1740 cm⁻¹ and allyl C-H stretches .

Cross-referencing with synthetic intermediates (e.g., unesterified piperidine precursors) ensures absence of residual impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures align with piperidine derivative guidelines:

- Ventilation : Use fume hoods to mitigate inhalation risks (piperidine derivatives are volatile and irritant) .

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation; avoid prolonged storage due to hydrolytic instability .

Emergency procedures include immediate ethanol rinsing for spills and activated charcoal treatment for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacological data for this compound in receptor-binding assays?

- Methodological Answer : Contradictions often arise from assay conditions or stereochemical variability. Mitigation strategies include:

- Receptor Specificity : Screen against off-target receptors (e.g., benzodiazepine or β-carboline receptors) using competitive binding assays with [³H]-labeled ligands .

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S enantiomers and test individual activity .

- Cell-Based Assays : Use transfected HEK293 cells expressing human receptors to standardize signal pathways (e.g., cAMP or Ca²⁺ flux) .

Statistical validation (ANOVA with post-hoc tests) is critical to distinguish false positives .

Q. What strategies improve the hydrolytic stability of this compound in aqueous biological matrices?

- Methodological Answer : Hydrolysis resistance can be enhanced via:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the ester’s α-position to sterically hinder nucleophilic attack .

- Formulation : Encapsulation in liposomes or cyclodextrin complexes to shield the ester bond .

- pH Control : Buffered solutions (pH 5–6) minimize base-catalyzed ester hydrolysis .

Stability studies (HPLC quantification at 37°C over 24–72 hours) quantify degradation kinetics .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Computational approaches include:

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., GABAₐ receptors) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

- MD Simulations : Assess conformational stability of allyl-piperidine moieties in lipid bilayers (GROMACS software) .

Validate predictions with parallel synthesis and in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.